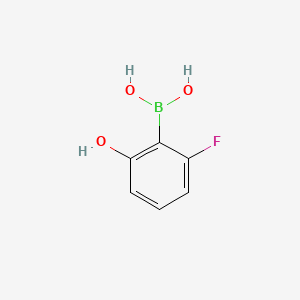
4-Fluoro-4'-methylbiphenyl-3-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Fluoro-4’-methylbiphenyl-3-amine is a synthetic compound belonging to the class of biphenyl amines. It is characterized by the presence of a fluoro group and a methyl group attached to the biphenyl structure.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluoro-4’-methylbiphenyl-3-amine typically involves the reaction between 4-bromo-4’-methylbiphenyl-3-amine and potassium fluoride in the presence of tert-butylamine as a base. The reaction is carried out under controlled conditions, and the resulting product is purified using column chromatography to obtain pure 4-Fluoro-4’-methylbiphenyl-3-amine.
Industrial Production Methods
While specific industrial production methods for 4-Fluoro-4’-methylbiphenyl-3-amine are not extensively documented, the synthesis process can be scaled up using standard organic synthesis techniques. The use of efficient purification methods, such as high-performance liquid chromatography (HPLC), ensures the production of high-purity compounds suitable for research and industrial applications.
Analyse Des Réactions Chimiques
Types of Reactions
4-Fluoro-4’-methylbiphenyl-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine or other reduced forms.
Substitution: The fluoro and methyl groups can be substituted with other functional groups using appropriate reagents and conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Substitution reactions often involve reagents like sodium hydride (NaH) and various halogenating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Applications De Recherche Scientifique
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound exhibits potent antitumor activity against various cancer cell lines, making it a valuable tool in cancer research.
Medicine: Its antitumor properties suggest potential therapeutic applications, particularly in the development of novel anticancer agents.
Industry: The compound’s unique physical and chemical properties make it suitable for use in electronic and optoelectronic applications.
Mécanisme D'action
The mechanism of action of 4-Fluoro-4’-methylbiphenyl-3-amine is primarily attributed to its ability to induce apoptosis and inhibit cell cycle progression in cancer cells. The compound interacts with specific molecular targets and pathways involved in cell proliferation and survival, leading to the selective killing of cancer cells.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-Fluoro-4’-methylbiphenyl-2-amine
- 4-Fluoro-4’-methylbiphenyl-4-amine
- 4-Fluoro-4’-methylbiphenyl-5-amine
Uniqueness
4-Fluoro-4’-methylbiphenyl-3-amine is unique due to its specific substitution pattern, which imparts distinct physical and chemical properties.
Propriétés
IUPAC Name |
2-fluoro-5-(4-methylphenyl)aniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12FN/c1-9-2-4-10(5-3-9)11-6-7-12(14)13(15)8-11/h2-8H,15H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIXDIMOCGDQSBV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC(=C(C=C2)F)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12FN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-Methyl[1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylic acid](/img/structure/B580992.png)












